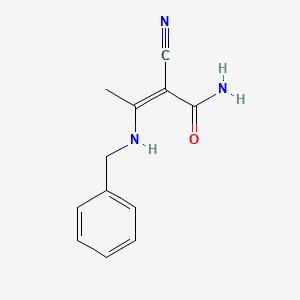
alpha-Cyano-beta-benzylamino-crotonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyano-beta-benzylamino-crotonamide is a compound of significant interest in the fields of organic and medicinal chemistry. This compound features a cyano group, a benzylamino group, and a crotonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyano-beta-benzylamino-crotonamide typically involves the nucleophilic addition of benzylamines to alpha-cyano-beta-phenylacrylamides in acetonitrile at 25°C . This reaction is facilitated by the presence of a cyano group, which acts as an electron-withdrawing group, enhancing the reactivity of the acrylamide towards nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyano-beta-benzylamino-crotonamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano group.
Oxidation and Reduction: The benzylamino group can undergo oxidation and reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as organolithium (RLi) and Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition reactions can yield various substituted amides, while oxidation reactions can produce corresponding nitriles or carboxylic acids.
Scientific Research Applications
Alpha-Cyano-beta-benzylamino-crotonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of alpha-Cyano-beta-benzylamino-crotonamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, while the benzylamino group can interact with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Alpha-Cyano-beta-benzylamino-crotonamide can be compared with other similar compounds, such as:
Alpha-Cyano-beta-phenylacrylamide: Shares the cyano and acrylamide moieties but lacks the benzylamino group.
Beta-Benzylamino-crotonamide: Contains the benzylamino and crotonamide groups but lacks the cyano group.
Alpha-Cyano-beta-benzylamino-acrylamide: Similar structure but with an acrylamide moiety instead of a crotonamide moiety.
Properties
IUPAC Name |
(Z)-3-(benzylamino)-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(11(7-13)12(14)16)15-8-10-5-3-2-4-6-10/h2-6,15H,8H2,1H3,(H2,14,16)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIWWKZTGZKSLK-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
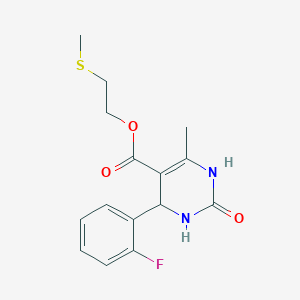
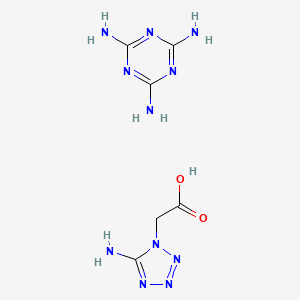
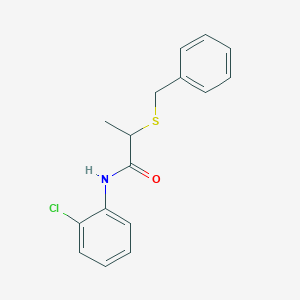
![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B5009707.png)
![4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide](/img/structure/B5009717.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5009721.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-pentenamide](/img/structure/B5009732.png)
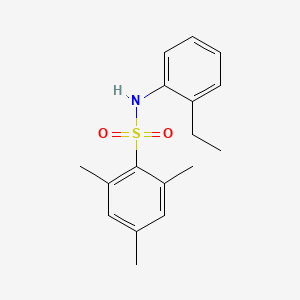
![2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5009736.png)
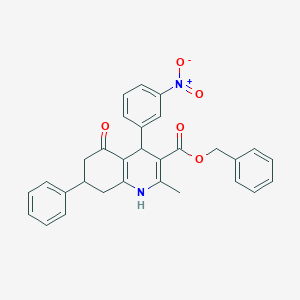
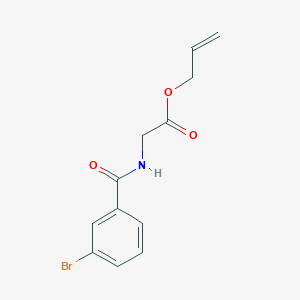
![4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid](/img/structure/B5009772.png)
![2-(4-fluorophenyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B5009773.png)
![1-[3-(4-Bromo-2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5009787.png)
